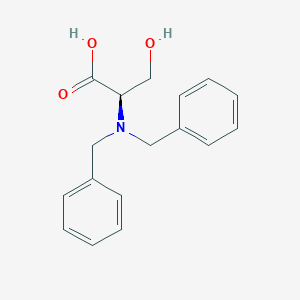
Dibenzyl-D-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(dibenzylamino)-3-hydroxypropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dibenzylamino group and a hydroxy group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(dibenzylamino)-3-hydroxypropanoic acid typically involves the ring-opening reaction of epoxides with amines. One common method is the acetic acid-mediated ring-opening of epoxides with dibenzylamine, which provides the desired β-amino alcohol in high yields with excellent regioselectivity . This method is advantageous as it is metal- and solvent-free, making it environmentally friendly.
Industrial Production Methods
Industrial production of ®-2-(dibenzylamino)-3-hydroxypropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable reagents, can further improve the sustainability of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(dibenzylamino)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Meta-chloroperbenzoic acid (mCPBA) is commonly used as an oxidizing agent for the hydroxy group.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent for the carbonyl group.
Substitution: Various alkyl halides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-(dibenzylamino)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of ®-2-(dibenzylamino)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(dibenzylamino)-3-hydroxybutanoic acid
- ®-2-(dibenzylamino)-3-hydroxyvaleric acid
- ®-2-(dibenzylamino)-3-hydroxyhexanoic acid
Uniqueness
®-2-(dibenzylamino)-3-hydroxypropanoic acid is unique due to its specific structural features, such as the presence of the dibenzylamino group and the hydroxy group on the propanoic acid backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C17H19NO3 |
|---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
(2R)-2-(dibenzylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H19NO3/c19-13-16(17(20)21)18(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,20,21)/t16-/m1/s1 |
InChI-Schlüssel |
IAVOOHAFSZKXIS-MRXNPFEDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CO)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


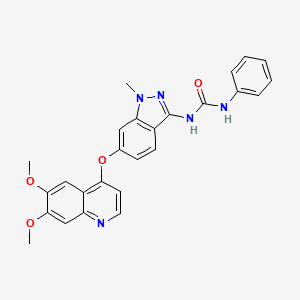


![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)
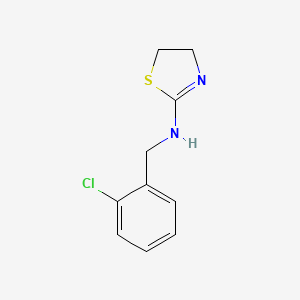


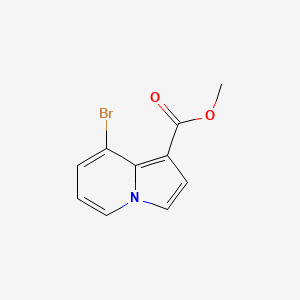
![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)
![1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)
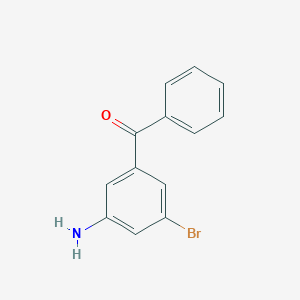
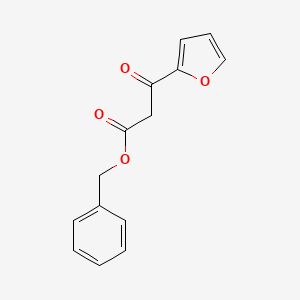

![Nickel, [2,3-butanedione di(oxime-|EN)]dichloro-](/img/structure/B13898820.png)
